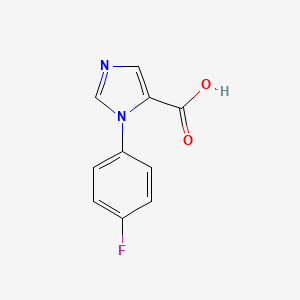

1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(4-fluorophenyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLCJIQJPGSGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC=C2C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368779 | |

| Record name | 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851721-89-6 | |

| Record name | 1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851721-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is based on established methodologies for the preparation of structurally related 1,5-diaryl-1H-imidazole-4-carboxylic acids. This document offers detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathway to aid researchers in the replication and potential optimization of this synthesis.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process, adapted from the synthesis of analogous 1,5-diaryl-1H-imidazole-4-carboxylic acids. The key strategic steps involve the formation of an imidoyl chloride intermediate, followed by a cycloaddition reaction with ethyl isocyanoacetate to construct the imidazole ring, and subsequent hydrolysis of the resulting ester to the final carboxylic acid.

A plausible synthetic workflow is illustrated below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis. These protocols are adapted from established procedures for similar compounds and may require optimization for the specific substrate.

Step 1: Synthesis of N-(4-fluorophenyl)formamide

-

To a stirred solution of 4-fluoroaniline (1.0 eq) in an appropriate solvent such as dichloromethane, cool the mixture to 0 °C.

-

Slowly add formyl chloride (1.1 eq) or a suitable equivalent (e.g., generated in situ from formic acid and a chlorinating agent) to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-fluorophenyl)formamide, which can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of N-(4-fluorophenyl)formimidoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(4-fluorophenyl)formamide (1.0 eq) in an inert solvent like toluene.

-

Add thionyl chloride (1.2 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude N-(4-fluorophenyl)formimidoyl chloride. This intermediate is often used in the next step without further purification due to its reactivity.

Step 3: Synthesis of Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate

This key cycloaddition step is adapted from the procedure for the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylates.[1]

-

In a dry, argon-purged flask, dissolve ethyl isocyanoacetate (1.0 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of the crude N-(4-fluorophenyl)formimidoyl chloride (1.0 eq) in anhydrous THF to the cooled mixture.

-

Allow the reaction to gradually warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate.

The proposed mechanism for this cycloaddition reaction is as follows:

Caption: Proposed mechanism for the formation of the 1,5-disubstituted imidazole-4-carboxylate ester.[1]

Step 4: Synthesis of this compound

-

Dissolve the purified ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (e.g., 3-5 eq) to the solution.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the hydrolysis of the ester by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Data Presentation

The following tables summarize the expected materials and representative yields for the key reaction steps, based on literature data for analogous compounds.[1]

Table 1: Key Reagents and Solvents

| Step | Reagent/Solvent | Role |

| 1 | 4-Fluoroaniline | Starting Material |

| 1 | Formyl Chloride | Acylating Agent |

| 1 | Dichloromethane | Solvent |

| 2 | N-(4-fluorophenyl)formamide | Starting Material |

| 2 | Thionyl Chloride | Chlorinating Agent |

| 2 | Toluene | Solvent |

| 3 | N-(4-fluorophenyl)formimidoyl chloride | Reactant |

| 3 | Ethyl Isocyanoacetate | Reactant |

| 3 | DBU | Base |

| 3 | THF | Solvent |

| 4 | Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate | Starting Material |

| 4 | Sodium Hydroxide | Hydrolyzing Agent |

| 4 | Ethanol/Water | Solvent |

Table 2: Expected Yields for Key Synthetic Steps

| Step | Product | Expected Yield (%) |

| 3 | Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate | 60 - 75 |

| 4 | This compound | 70 - 85 |

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.[1]

Troubleshooting and Considerations

-

Decarboxylation: A common side reaction in the synthesis and handling of imidazole carboxylic acids is decarboxylation, which can be promoted by heat.[2] It is advisable to avoid excessive temperatures during the final workup and purification steps.

-

Purification: The final carboxylic acid product can be purified by recrystallization from a suitable solvent system. For analytical purposes, reverse-phase HPLC is a powerful technique for assessing purity.[2]

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is an essential tool for monitoring the progress of each reaction step to ensure the complete consumption of starting materials and to identify the formation of byproducts.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and requirements.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 1-Aryl-1H-Imidazole-5-Carboxylic Acid Derivatives

Disclaimer: Direct studies on the specific mechanism of action for 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid are not extensively available in public literature. This guide will, therefore, focus on a closely related and well-documented class of compounds, 1,5-Diaryl-1H-imidazole-4-carboxylic acids , to provide a detailed understanding of a potential mechanism of action for this structural scaffold. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

The imidazole nucleus is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. While the specific therapeutic action of this compound is not yet clearly defined, research into structurally similar imidazole-carboxylic acids has revealed potent antiviral properties. This whitepaper will delve into the mechanism of action of 1,5-diaryl-1H-imidazole-4-carboxylic acids as inhibitors of the HIV-1 integrase (IN) and its interaction with the host protein, lens epithelium-derived growth factor (LEDGF/p75). This provides a valuable case study for understanding how this class of molecules can achieve its therapeutic effects.

Core Mechanism of Action: Inhibition of HIV-1 Integrase-LEDGF/p75 Interaction

The primary mechanism of action for the studied 1,5-diaryl-1H-imidazole-4-carboxylic acids is the disruption of a critical protein-protein interaction in the HIV-1 replication cycle.[1][2]

The Role of HIV-1 Integrase and LEDGF/p75

HIV-1 integrase is a viral enzyme essential for the replication of the virus.[3][4] Its main function is to insert the viral DNA into the host cell's genome, a process known as integration.[3][5] This integration is a permanent alteration of the host cell's genetic material, allowing the virus to utilize the cell's machinery to produce new viral particles.[6]

For the integration process to occur efficiently, HIV-1 integrase relies on a host cellular protein called lens epithelium-derived growth factor (LEDGF/p75).[7][8] LEDGF/p75 acts as a molecular tether, binding simultaneously to both the HIV-1 integrase and the host cell's chromatin.[6][9] This action effectively guides the viral pre-integration complex to active regions of the host genome, facilitating the integration of viral DNA.[10]

Inhibition by 1,5-Diaryl-1H-imidazole-4-carboxylic Acids

The 1,5-diaryl-1H-imidazole-4-carboxylic acid derivatives have been designed to function as inhibitors of this crucial interaction between HIV-1 integrase and LEDGF/p75.[1][2] By binding to the integrase enzyme, these small molecules prevent it from associating with LEDGF/p75. This disruption of the molecular tethering mechanism is a key step in their antiviral activity. Without the guidance of LEDGF/p75, the HIV-1 pre-integration complex cannot efficiently dock onto the host chromatin, and the integration of viral DNA is inhibited.[8]

Some compounds in this class have also been observed to induce the multimerization of the integrase enzyme, which may represent a secondary mechanism of action that further disrupts its normal function.[11]

Quantitative Data Summary

The inhibitory activity of a series of 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazide derivatives was evaluated. The primary screening was conducted to measure the inhibition of the HIV-1 IN-LEDGF/p75 interaction. Promising compounds were then tested for their antiviral activity in a cell-based assay.

| Compound Class | Assay Type | Concentration | Key Findings | Reference |

| 1,5-Diaryl-1H-imidazole Derivatives | HIV-1 IN-LEDGF/p75 Inhibition (AlphaScreen) | 100 µM | 17 compounds showed >50% inhibition. | [1][2] |

| Imidazole-4-carbohydrazides | Cell-based HIV-1 Antiviral Assay | 100 µM | Compounds 11a, 11b, 11g, and 11h exhibited 33-45% antiviral inhibition. | [11] |

| Imidazole-4-carbohydrazides | Cytotoxicity (CC50) | Varied | CC50 values were determined to be >200 µM (11a, 11g), 158.4 µM (11b), and 50.4 µM (11h). | [11] |

Experimental Protocols

A detailed understanding of the methodologies used to determine the mechanism of action is crucial for researchers. The following are summaries of the key experimental protocols employed in the study of these imidazole derivatives.

1. AlphaScreen™ HIV-1 IN-LEDGF/p75 Inhibition Assay

This assay is a bead-based, non-radioactive, amplified luminescent proximity homogeneous assay used to screen for inhibitors of protein-protein interactions.[12][13]

-

Principle: The assay utilizes two types of hydrogel beads: Donor beads and Acceptor beads. One protein of interest (e.g., biotinylated LEDGF/p75) is captured by the streptavidin-coated Donor beads, while the other interacting protein (e.g., GST-tagged HIV-1 IN) is captured by the anti-GST antibody-coated Acceptor beads. When the two proteins interact, they bring the Donor and Acceptor beads into close proximity (within 200 nm). Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a cascade of chemical reactions that results in a luminescent signal at 520-620 nm. Small molecule inhibitors that disrupt the protein-protein interaction will cause a decrease in this signal.[13]

-

Protocol Outline:

-

Biotinylated LEDGF/p75 integrase-binding domain is incubated with streptavidin-coated Donor beads.

-

GST-tagged HIV-1 IN catalytic core domain is incubated with anti-GST Acceptor beads.

-

The test compounds (imidazole derivatives) are added to the wells of a microplate.

-

The LEDGF/p75-Donor bead complex and the IN-Acceptor bead complex are added to the wells.

-

The plate is incubated in the dark to allow for the protein interaction to reach equilibrium.

-

The luminescent signal is read on an appropriate plate reader. The percentage of inhibition is calculated relative to a control with no inhibitor.

-

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

- 6. An essential role for LEDGF/p75 in HIV integration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Lentiviral Integrase Binding Protein LEDGF/p75 and HIV-1 Replication | PLOS Pathogens [journals.plos.org]

- 8. Integrase, LEDGF/p75 and HIV replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LEDGF/p75-Independent HIV-1 Replication Demonstrates a Role for HRP-2 and Remains Sensitive to Inhibition by LEDGINs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LEDGF/p75-Independent HIV-1 Replication Demonstrates a Role for HRP-2 and Remains Sensitive to Inhibition by LEDGINs | PLOS Pathogens [journals.plos.org]

- 11. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1 H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1 H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Screening for antiviral inhibitors of the HIV integrase-LEDGF/p75 interaction using the AlphaScreen luminescent proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

Physicochemical Properties of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its key physical and chemical characteristics, supported by experimental protocols and logical workflows for its analysis.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are critical for understanding the compound's behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C₁₀H₇FN₂O₂ | - |

| Molecular Weight | 206.18 g/mol | - |

| CAS Number | 864070-20-8 | - |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | 263-265 °C | - |

| Purity | >98% | - |

| Solubility | Soluble in DMSO | - |

| Predicted Physicochemical Properties | Value | Notes |

| pKa | Not experimentally determined. Predicted values for the carboxylic acid and imidazole moieties vary based on the prediction software. The carboxylic acid pKa is expected to be in the range of 3-5, while the imidazole moiety will have a pKa for its conjugate acid. | The acidity of the carboxylic acid and the basicity of the imidazole ring are key determinants of the molecule's charge state at physiological pH. |

| logP | Not experimentally determined. Predicted values suggest a moderate lipophilicity. | The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which influences its ability to cross cell membranes. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols represent standard laboratory practices for the characterization of novel chemical entities.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, there will be at least two pKa values corresponding to the carboxylic acid and the imidazole functional groups.

Methodology:

-

A precisely weighed sample of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent for poorly soluble compounds.

-

The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the pH at the half-equivalence point of the titration curve.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water.

Methodology:

-

Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

A known amount of this compound is dissolved in one of the phases.

-

The solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

The mixture is shaken vigorously for a set period to allow for equilibrium to be reached.

-

The funnel is allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Thermodynamic Solubility Determination

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium at a given temperature and pressure.

Methodology:

-

An excess amount of the solid compound is added to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

The suspension is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method (e.g., HPLC).

Visualized Workflows

The following diagrams illustrate the logical flow of experiments for characterizing a novel chemical entity like this compound.

An In-depth Technical Guide on the Crystal Structure of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid and Related Compounds

Disclaimer: As of December 2025, a complete, publicly available crystal structure for 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid could not be located in surveyed crystallographic and chemical literature databases. This guide therefore provides a detailed overview of the synthesis and structural analysis of closely related imidazole derivatives to serve as a valuable reference for researchers, scientists, and drug development professionals. The experimental protocols and structural data presented herein belong to analogous compounds and should be interpreted with due consideration of the structural differences.

Introduction

Imidazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The substituent at the 1-position and the functional groups on the imidazole ring play a crucial role in their pharmacological profiles. This technical guide focuses on the structural aspects of 1-aryl-1H-imidazole-5-carboxylic acids, with a specific interest in this compound. While the precise crystal structure of this target compound is not available, we will explore the synthesis of related 1,5-diaryl-1H-imidazole-4-carboxylic acids and the crystal structure of a related tetrasubstituted imidazole to provide insights into the molecular architecture of this class of compounds.

Synthesis of Related Imidazole Carboxylic Acids

The synthesis of imidazole carboxylic acids often involves multi-step reaction sequences. A general approach to synthesizing 1,5-diaryl-1H-imidazole-4-carboxylic acids, which are structural isomers of the target compound, is presented below. This methodology provides a foundational understanding of the synthetic strategies employed for this class of molecules.

General Synthetic Workflow

The synthesis typically commences with the formation of an amide, followed by conversion to an imidoyl chloride, and subsequent cyclization to form the imidazole ring. The final step involves the hydrolysis of the ester to yield the carboxylic acid.

Experimental Protocol: Synthesis of 1,5-Diaryl-1H-imidazole-4-carboxylic Acids

The following is a representative experimental protocol for the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids.

Step 1: Amide Formation

-

An appropriate acyl chloride is reacted with an aniline derivative to form the corresponding amide.

Step 2: Imidoyl Chloride Formation

-

The amide is then treated with a chlorinating agent, such as phosphorus oxychloride or thionyl chloride, to yield the imidoyl chloride. This intermediate is often used in the next step without further purification.

Step 3: Cycloaddition to form Imidazole Ester

-

The imidoyl chloride is reacted with ethyl isocyanoacetate in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in an appropriate solvent like dry tetrahydrofuran (THF).

-

The reaction is typically initiated at a low temperature (e.g., -78 °C) and then allowed to warm to room temperature.

-

The resulting ethyl 1,5-diaryl-1H-imidazole-4-carboxylate is purified using techniques like column chromatography.

Step 4: Hydrolysis to Carboxylic Acid

-

The purified ester is hydrolyzed using a base, such as sodium hydroxide, in a solvent mixture like ethanol and water.

-

The reaction mixture is heated, and upon completion, the product is isolated by acidification, which precipitates the 1,5-diaryl-1H-imidazole-4-carboxylic acid.

Crystallographic Data of a Related Compound: 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole

While crystallographic data for this compound is unavailable, the crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole provides valuable insights into the geometry and packing of a similarly substituted imidazole core.

Crystal Data and Structure Refinement

The following table summarizes the crystallographic data for 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole.

| Parameter | Value |

| Empirical formula | C₂₇H₁₉ClN₂ |

| Formula weight | 406.90 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | |

| a | 10.2102(3) Å |

| b | 10.3193(4) Å |

| c | 11.2040(4) Å |

| α | 83.116(3)° |

| β | 86.022(3)° |

| γ | 66.348(3)° |

| Volume | 1069.13(6) ų |

| Z | 2 |

| Density (calculated) | 1.264 Mg/m³ |

| Absorption coefficient | 0.193 mm⁻¹ |

| F(000) | 424 |

| Refinement | |

| Final R indices [I>2σ(I)] | R1 = 0.0406, wR2 = 0.1095 |

| R indices (all data) | R1 = 0.0535, wR2 = 0.1179 |

Selected Bond Lengths and Angles

The geometry of the imidazole ring and its substituents is critical for understanding its interaction with biological targets. Below are selected bond lengths and angles for 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole.

| Bond | Length (Å) | Angle | Angle (°) |

| N(1)-C(2) | 1.381(2) | C(5)-N(1)-C(2) | 107.9(1) |

| N(1)-C(5) | 1.389(2) | N(1)-C(2)-N(3) | 110.1(1) |

| C(2)-N(3) | 1.317(2) | C(2)-N(3)-C(4) | 106.8(1) |

| N(3)-C(4) | 1.389(2) | N(3)-C(4)-C(5) | 107.3(1) |

| C(4)-C(5) | 1.371(2) | C(4)-C(5)-N(1) | 107.9(1) |

Logical Relationship of Structural Analysis

The process of determining and analyzing a crystal structure follows a logical workflow, from sample preparation to data interpretation.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a comprehensive overview of the synthetic methodologies and structural characteristics of closely related compounds. The provided experimental protocols for the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids offer a practical starting point for the synthesis of the target molecule. Furthermore, the crystallographic data of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole serves as a useful reference for understanding the molecular geometry and packing of substituted imidazole systems. Future research efforts focused on the successful crystallization and structure elucidation of this compound will be invaluable for the rational design of novel therapeutic agents based on this promising scaffold.

biological activity of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid derivatives

An In-depth Technical Guide on the Biological Activity of 1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic Acid Derivatives and Related Compounds

This technical guide provides a comprehensive overview of the biological activities of this compound derivatives and structurally related compounds. The content is intended for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this class of molecules.

Introduction

Imidazole-based compounds are a significant class of heterocyclic molecules that are integral to many biological processes and form the core of numerous pharmaceuticals.[1][2][3] The incorporation of a fluorophenyl group and a carboxylic acid moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the imidazole scaffold, leading to a wide range of biological activities. This guide focuses on the anticancer and antimicrobial properties of derivatives of this compound and its close analogs, presenting key quantitative data, experimental methodologies, and relevant biological pathways.

Anticancer Activity

Derivatives of fluorophenyl-imidazole have demonstrated notable potential as anticancer agents, with activities attributed to the inhibition of various kinases and other cellular targets involved in cancer progression.[2][4][5]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-(4-fluorophenyl) imidazol-5-one derivatives, which are structurally related to the core topic.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6 | Hela, MCF-7, PC3, HCT-116 | Good Potency | [4] |

| 25 | Hela, MCF-7, PC3, HCT-116 | Good Potency | [4] |

| 26 | Hela, MCF-7, PC3, HCT-116 | Good Potency | [4] |

| 29 | Hela, MCF-7, PC3, HCT-116 | Good Potency | [4] |

| 30 | PC3 | 8.15 | [4] |

| 4 | - | 10.58 - 11.45 | [4] |

| 18 | - | 10.58 - 11.45 | [4] |

| BZML (13) | SW480 | 0.02742 | [2] |

| HCT116 | 0.02312 | [2] | |

| Caco-2 | 0.03314 | [2] | |

| Compound 22 | NUGC-3 | 0.05 | [5] |

Enzyme Inhibition Data

Several fluorophenyl-imidazole derivatives have been evaluated for their inhibitory activity against key enzymes in cancer-related signaling pathways.

| Compound | Target Enzyme | IC50 | Reference |

| 6 | VEGFR-2 | 67 nM | [4] |

| 26 | CDK2A | 0.66 µM | [4] |

| 10f | PARP-1 | 43.7 nM | [6] |

| 5b | EGFRWT | 30.1 nM | [7] |

| 5b | EGFRT790M | 12.8 nM | [7] |

Experimental Protocols

A general procedure for the synthesis of imidazolone derivatives involves the reaction of appropriate starting materials in a suitable solvent. For example, specific derivatives were synthesized and recrystallized from ethanol.[4] The purity and structure of the synthesized compounds were confirmed using techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.[4]

The antiproliferative activity of the synthesized compounds is commonly evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

The inhibitory activity of the compounds against specific enzymes is determined using in vitro kinase assays. These assays typically involve incubating the enzyme with its substrate and ATP in the presence of varying concentrations of the inhibitor. The enzyme activity is then measured, often through methods that detect the amount of phosphorylated substrate or the amount of ATP consumed. The IC50 values are calculated from the dose-response curves.[4]

Signaling Pathways and Mechanisms of Action

The anticancer effects of these imidazole derivatives are often linked to the inhibition of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Caption: Inhibition of key signaling pathways by imidazole derivatives.

Antimicrobial Activity

Imidazole derivatives have long been recognized for their antimicrobial properties.[8][9] The introduction of a fluorophenyl moiety can enhance this activity against a spectrum of bacteria and fungi.

Quantitative Data for Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected imidazole derivatives against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Fluoro-substituted benzimidazole (14) | B. subtilis | 7.81 | [10] |

| Fluoro-substituted benzimidazole (18) | Gram-negative bacteria | 31.25 | [10] |

| Chloro-substituted pyrazole (21) | A. baumannii | 4 | [11] |

| Fluoro & Bromo substituted pyrazoles (20 & 22) | A. baumannii | 8 | [11] |

| Methyl & Chloro/Bromo substituted pyrazoles (3 & 5) | MRSA | 16 | [11] |

Experimental Protocols

The synthesis of these derivatives often follows established multi-step reaction protocols. For instance, the Debus–Radziszewski reaction has been utilized for the synthesis of certain imidazole derivatives.[8] The synthesized compounds are purified using techniques like column chromatography and their structures are confirmed by spectroscopic methods.[8]

The minimum inhibitory concentration (MIC) is a standard method to determine the antimicrobial potency of a compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of novel antimicrobial agents.

Caption: Workflow for antimicrobial drug discovery.

Conclusion

The available data strongly suggest that derivatives of this compound and related fluorophenyl-imidazole structures are a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. Their activity is often linked to the inhibition of key enzymes and disruption of critical cellular pathways. Further research, including lead optimization and in vivo studies, is warranted to fully explore the therapeutic potential of these molecules. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers in this field.

References

- 1. Recent development of imidazole derivatives as potential anticancer agents [ouci.dntb.gov.ua]

- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. japsonline.com [japsonline.com]

- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide covers its fundamental molecular properties, a generalized synthetic protocol, and a logical workflow for its characterization.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₇FN₂O₂ |

| Molecular Weight | 206.17 g/mol |

Synthetic Protocol

A generalized experimental protocol for the synthesis of 1-aryl-1H-imidazole-5-carboxylic acids is presented below, adapted from methodologies for structurally similar compounds. This protocol serves as a foundational method that may require optimization for specific substrates and scales.

Reaction Scheme: A common route to synthesize 1,5-disubstituted imidazole-4-carboxylates involves the cycloaddition of an ethyl isocyanoacetate with a diarylimidoyl chloride. The resulting ester is then hydrolyzed to yield the carboxylic acid.[1]

Materials and Reagents:

-

Substituted aniline (e.g., 4-fluoroaniline)

-

Acyl chloride

-

Thionyl chloride or similar chlorinating agent

-

Ethyl isocyanoacetate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dry Tetrahydrofuran (THF)

-

Hydrazine monohydrate or a suitable base for hydrolysis

-

Ethanol

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Synthesis of the Imidoyl Chloride Intermediate:

-

React the substituted aniline with an appropriate acyl chloride to form the corresponding amide.

-

Treat the resulting amide with a chlorinating agent, such as thionyl chloride, to yield the imidoyl chloride. This intermediate is often used in the subsequent step without extensive purification.[1]

-

-

Cycloaddition to form the Imidazole Ester:

-

In a reaction vessel under an inert atmosphere (e.g., argon), dissolve ethyl isocyanoacetate and DBU in dry THF.

-

Cool the mixture to -78°C.

-

Slowly add the previously synthesized imidoyl chloride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for an extended period (e.g., 48 hours).

-

Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, purify the resulting ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate using column chromatography.[1]

-

-

Hydrolysis to the Carboxylic Acid:

-

Hydrolyze the purified imidazole ester using a suitable base, such as sodium hydroxide in an ethanol/water mixture, or by heating with hydrazine monohydrate in ethanol.[1]

-

Acidify the reaction mixture to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with a suitable solvent, and dry to obtain this compound.

-

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Generalized workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid. Due to the limited availability of direct experimental spectra in the public domain, this document compiles predicted data based on the analysis of structurally similar compounds and fundamental spectroscopic principles. It is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related molecules in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known chemical shifts and fragmentation patterns of analogous imidazole and fluorophenyl derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~8.1 | Singlet | 1H | Imidazole C2-H |

| ~7.8 | Singlet | 1H | Imidazole C4-H |

| ~7.6 | Multiplet | 2H | Aromatic protons (ortho to Fluorine) |

| ~7.4 | Multiplet | 2H | Aromatic protons (meta to Fluorine) |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Carboxylic acid carbon (-COOH) |

| ~162 (d, J ≈ 245 Hz) | Aromatic C-F |

| ~140 | Imidazole C2 |

| ~135 | Imidazole C5 |

| ~132 (d, J ≈ 3 Hz) | Aromatic C-N |

| ~128 | Imidazole C4 |

| ~125 (d, J ≈ 9 Hz) | Aromatic CH (ortho to F) |

| ~117 (d, J ≈ 23 Hz) | Aromatic CH (meta to F) |

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion Type |

| 221.05 | [M+H]⁺ |

| 219.04 | [M-H]⁻ |

| 203.04 | [M-H₂O-H]⁻ |

| 175.05 | [M-COOH+H]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3100 | Medium | C-H stretch (Aromatic and Imidazole) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1610, ~1510 | Medium-Strong | C=C and C=N stretching (Aromatic and Imidazole rings) |

| ~1230 | Strong | C-F stretch |

| ~1100 | Medium | C-N stretch |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound, based on established procedures for similar compounds.[1]

Synthesis of this compound:

A plausible synthetic route involves the reaction of a 4-fluorophenyl-substituted precursor with a suitable imidazole ring-forming reagent. One common method is the reaction of an α-amino ketone or its equivalent with a formylating agent, followed by oxidation. A more direct approach could involve the N-arylation of an imidazole-5-carboxylate ester followed by hydrolysis.

-

Step 1: N-Arylation. To a solution of ethyl imidazole-5-carboxylate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added a base like potassium carbonate (2 equivalents). 4-Fluorophenylboronic acid (1.5 equivalents) and a copper catalyst, for instance, copper(II) acetate (0.1 equivalents), are then added. The reaction mixture is heated at 80-100 °C for 12-24 hours under an inert atmosphere.

-

Step 2: Hydrolysis. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ester is then dissolved in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 2 M) and refluxed for 2-4 hours.

-

Step 3: Purification. After cooling, the reaction mixture is acidified with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source in both positive and negative ion modes.

-

Infrared Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer on a sample prepared as a potassium bromide (KBr) pellet.

Visualizations

Caption: Synthetic and characterization workflow for the target compound.

Caption: Relationship between spectroscopic techniques and structural data.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Imidazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of imidazole carboxylic acids. From their early roots in the foundational discovery of the imidazole ring to their contemporary role as key intermediates in medicinal chemistry, this document details the pivotal moments and methodologies that have shaped our understanding and application of this important class of heterocyclic compounds. This guide includes detailed experimental protocols for seminal synthetic methods, a compilation of quantitative data to facilitate comparative analysis, and visualizations of key biological pathways where these molecules exert their influence.

A Historical Perspective: From Glyoxaline to Carboxylic Acid Derivatives

The story of imidazole carboxylic acids is intrinsically linked to the discovery of the parent imidazole ring. In 1858, German chemist Heinrich Debus first synthesized imidazole, which he named "glyoxaline," through the condensation of glyoxal, formaldehyde, and ammonia.[1][2] While various imidazole derivatives had been noted since the 1840s, Debus's work marked a significant milestone in heterocyclic chemistry.[3][4] This initial synthesis, though often low in yield, laid the groundwork for future explorations of this versatile scaffold.[1][2]

The specific introduction of a carboxylic acid moiety onto the imidazole ring followed decades later. One of the earliest documented syntheses of an imidazole carboxylic acid was for imidazole-4,5-dicarboxylic acid in 1891 by Maquenne. This method involved the reaction of tartaric acid dinitrate with ammonia and formaldehyde. Subsequent significant contributions in the early 20th century, such as the work of Fargher and Pyman in 1919, further expanded the synthetic repertoire for preparing these compounds. Another key historical development was the oxidation of benzimidazole using strong oxidizing agents like potassium permanganate to yield imidazole-4,5-dicarboxylic acid, a method reported in 1956. These foundational, albeit sometimes harsh, methods paved the way for the more refined and efficient synthetic strategies employed today.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of imidazole carboxylic acids has evolved significantly, with modern methods focusing on improved yields, milder reaction conditions, and greater substrate scope. Below are detailed protocols for both historical and contemporary methods of significant importance.

The Debus-Radziszewski Imidazole Synthesis

A versatile and widely adopted method for the synthesis of substituted imidazoles is the Debus-Radziszewski reaction.[5][6] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5][7]

Experimental Protocol: A Generalized Debus-Radziszewski Reaction

-

Reaction Setup: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 equivalent) and the desired aldehyde (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Ammonia Source: Add a source of ammonia, typically ammonium acetate (excess), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux with stirring for a period of 4 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. If the product precipitates, it can be collected by vacuum filtration. If not, the solvent volume should be reduced using a rotary evaporator, and crystallization can be induced by cooling in an ice bath.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Logical Workflow for the Debus-Radziszewski Synthesis

Caption: Workflow for the Debus-Radziszewski imidazole synthesis.

Synthesis of Imidazole-4,5-dicarboxylic Acid

2.2.1 Historical Method: Oxidation of Benzimidazole (1956)

This method provides a route to imidazole-4,5-dicarboxylic acid from a readily available starting material.

Experimental Protocol:

-

Reaction Setup: Dissolve benzimidazole in an aqueous acidic solution.

-

Oxidation: Add a strong oxidizing agent, such as potassium permanganate, portion-wise to the solution while maintaining temperature control.

-

Workup: After the reaction is complete, filter off the manganese dioxide byproduct.

-

Isolation: Acidify the filtrate to precipitate the imidazole-4,5-dicarboxylic acid.

-

Purification: Collect the product by filtration and purify by recrystallization.

2.2.2 Modern Economical Synthesis from Imidazole

This contemporary method offers a more direct and cost-effective route.[8]

Experimental Protocol:

-

Hydroxymethylation: React imidazole with a 2- to 5-fold molar excess of formaldehyde at 80-120 °C, often in the presence of a strong base like potassium hydroxide.[8]

-

Oxidation: Treat the resulting mixture of hydroxymethylated imidazoles with nitric acid at 100-140 °C.[8]

-

Isolation: Upon cooling, the imidazole-4,5-dicarboxylic acid crystallizes from the reaction mixture and is isolated by filtration.[8]

Synthesis of Imidazole-4-carboxylic Acid

A common method for the synthesis of imidazole-4-carboxylic acid involves the hydrolysis of its corresponding ester.[9]

Experimental Protocol:

-

Reaction Setup: Mix ethyl imidazole-4-carboxylate with a potassium hydroxide solution (mass ratio of approximately 1:2.2).

-

Reaction Conditions: Carry out the reaction at 30 °C.

-

Acidification: After the reaction is complete, slowly add sulfuric acid solution to adjust the pH of the reaction mixture to 1.

-

Isolation and Purification: The crude product precipitates and is collected and then purified by recrystallization to yield 1H-imidazole-4-carboxylic acid.[9]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for various imidazole carboxylic acids and their derivatives, including physical properties and biological activities.

Table 1: Physical and Spectroscopic Data of Selected Imidazole Carboxylic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (Solvent, δ ppm) | ¹³C NMR (Solvent, δ ppm) |

| 1H-Imidazole-2-carboxylic acid | C₄H₄N₂O₂ | 112.09 | 156 | 7.56 (2H, s, imidazolium ring-H) (D₂O)[10] | 158.86, 141.02, 120.49 (D₂O)[10] |

| 1H-Imidazole-4-carboxylic acid | C₄H₄N₂O₂ | 112.09 | 294-295 | 7.8 (s, 1H), 7.9 (s, 1H), 12.5 (br s, 1H) (DMSO-d₆)[11] | Not readily available |

| Imidazole-4,5-dicarboxylic acid | C₅H₄N₂O₄ | 156.09 | 287-289 (dec.)[8] | Not readily available | Not readily available |

Table 2: Biological Activity of Imidazole Carboxylic Acid Derivatives

| Compound ID | Target | Biological Activity | IC₅₀ (µM) | Reference |

| Ester 5c | PAF Antagonist | Antiplatelet | 1 | [3] |

| Ester 5c | COX-1 Inhibitor | Antiplatelet | 0.4 | [3] |

| Carboxamide 6c | ADP Antagonist | Antiplatelet | 2 | [3] |

| Carboxamide 6g | PAF Antagonist | Antiplatelet | 4 | [3] |

| Carboxamide 6g | COX-1 Inhibitor | Antiplatelet | 1 | [3] |

| Derivative 6i | Adrenergic Antagonist | Antiplatelet | 0.15 | [3] |

| Derivative 6i | PAF Antagonist | Antiplatelet | 0.66 | [3] |

| Compound 28 | VIM-2 Inhibitor | Antibacterial Resistance | 0.018 | [12] |

| Compound 28 | VIM-5 Inhibitor | Antibacterial Resistance | 0.018 | [12] |

| Compound 55 | VIM-2 Inhibitor | Antibacterial Resistance | Potent synergistic activity with meropenem | [9] |

Biological Significance and Signaling Pathways

The imidazole ring is a fundamental component of several crucial biological molecules, including the amino acid histidine and purine bases.[4] Consequently, imidazole carboxylic acids and their derivatives have been extensively explored for their therapeutic potential, acting on a variety of biological pathways.

Inhibition of Metallo-β-Lactamases (MBLs)

A significant area of research for imidazole carboxylic acid derivatives is in combating antibiotic resistance.[9][13] Metallo-β-lactamases, such as VIM-2, are enzymes produced by bacteria that can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[6] Imidazole-2-carboxylic acid derivatives have been identified as potent inhibitors of these enzymes.[9][13] They are thought to act by coordinating with the zinc ions in the active site of the MBL, preventing the hydrolysis of the antibiotic.[14]

Mechanism of VIM-2 Inhibition by Imidazole Carboxylic Acid Derivatives

Caption: Inhibition of VIM-2 by an imidazole carboxylic acid derivative.

Antiplatelet Activity

Certain imidazole-4-carboxylic acid derivatives have demonstrated significant antiplatelet activity, acting through multiple mechanisms.[3] Platelet aggregation is a critical process in thrombosis and is initiated by various agonists, including collagen, adenosine diphosphate (ADP), and platelet-activating factor (PAF).[15][16] Some of these imidazole derivatives have been shown to be antagonists of PAF and ADP receptors, as well as inhibitors of the cyclooxygenase-1 (COX-1) enzyme, which is involved in the synthesis of thromboxane A₂, another potent platelet activator.[3][17]

Platelet Aggregation and Inhibition Pathway

Caption: Sites of action for antiplatelet imidazole carboxylic acids.

Role in Metabolic Pathways

The imidazole ring is a key structural feature in the de novo purine biosynthesis pathway.[7][12] An important intermediate in this pathway is 5-aminoimidazole-4-carboxamide ribotide (AICAR).[18][19] The formation of the imidazole ring of purines is a critical step in the synthesis of DNA, RNA, and ATP. The histidine biosynthesis pathway also proceeds through an imidazole-containing intermediate, imidazole glycerol phosphate.[20][21]

De Novo Purine Biosynthesis and Histidine Biosynthesis Connection

Caption: Imidazole intermediates in key metabolic pathways.

Conclusion

The journey of imidazole carboxylic acids from their discovery to their current applications in drug development highlights the enduring importance of this heterocyclic scaffold. The evolution of synthetic methodologies has enabled the efficient production of a diverse range of derivatives, leading to the identification of compounds with significant therapeutic potential. As our understanding of biological pathways deepens, the rational design of novel imidazole carboxylic acid-based drugs will undoubtedly continue to be a fruitful area of research, offering new solutions to pressing medical challenges.

References

- 1. The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scbt.com [scbt.com]

- 5. Metabolomics Analysis Reveals that AICAR Affects Glycerolipid, Ceramide and Nucleotide Synthesis Pathways in INS-1 Cells | PLOS One [journals.plos.org]

- 6. Overcoming differences: the catalytic mechanism of metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Concepts and Mechanisms of Platelet Activation Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. What are COX-1 inhibitors and how do they work? [synapse.patsnap.com]

- 18. bioone.org [bioone.org]

- 19. Histidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Histidine - Wikipedia [en.wikipedia.org]

- 21. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid. While specific data for this exact molecule is limited in publicly available literature, this document extrapolates information from closely related analogues to present a detailed account of its probable synthesis, chemical characteristics, and potential biological activities. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel imidazole-based compounds.

Introduction

Imidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antifungal, antimicrobial, and antiviral properties. The imidazole nucleus is a key structural motif in many biologically active molecules and approved drugs. The introduction of a 4-fluorophenyl group at the N-1 position and a carboxylic acid at the C-5 position of the imidazole ring is anticipated to modulate the compound's physicochemical properties and biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid group can act as a key pharmacophore for interaction with biological targets. This guide explores the synthetic pathways, predicted spectroscopic data, and potential therapeutic applications of this compound.

Synthesis and Characterization

A proposed synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for this compound.

Predicted Spectroscopic Data

While experimental spectra for the title compound are not available, the following tables summarize the predicted spectroscopic data based on the analysis of closely related imidazole and benzimidazole derivatives found in the literature.[1][2]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~12.0 - 13.0 | Broad Singlet | Carboxylic acid proton (-COOH) |

| ~8.0 - 8.2 | Singlet | Imidazole C2-H |

| ~7.8 - 8.0 | Singlet | Imidazole C4-H |

| ~7.3 - 7.6 | Multiplet | Aromatic protons (4-fluorophenyl) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 175 | Carboxylic acid carbon (-COOH) |

| ~160 - 165 (d, J ≈ 250 Hz) | Aromatic C-F |

| ~135 - 145 | Imidazole C2 |

| ~130 - 140 | Imidazole C5 |

| ~120 - 130 | Imidazole C4 |

| ~125 - 130 (d, J ≈ 9 Hz) | Aromatic C-H (ortho to F) |

| ~115 - 120 (d, J ≈ 22 Hz) | Aromatic C-H (meta to F) |

| ~130 - 135 | Aromatic C (ipso to imidazole) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 2500 - 3300 (broad) | O-H stretch (carboxylic acid) |

| ~3100 | C-H stretch (aromatic and imidazole) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1220 | C-F stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| ~220 | [M]⁺ (Molecular Ion) |

| ~175 | [M - COOH]⁺ |

| ~95 | [C₆H₄F]⁺ |

Potential Biological Activities

While no specific biological data for this compound has been reported, the imidazole scaffold is a well-established pharmacophore with a broad range of activities.

Potential Anticancer Activity

Numerous imidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization. For instance, derivatives of 1H-imidazole [4,5-f][2][3] phenanthroline have shown inhibitory activity against colorectal cancer cells with IC50 values in the low micromolar range.[4] A methyl ester of a related benzimidazole derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), exhibited significant toxicity towards breast cancer cell lines (MCF-7 IC50 = 0.73 µM).[5][6] Given these precedents, this compound is a promising candidate for screening as an anticancer agent.

Potential Antimicrobial Activity

Imidazole-containing compounds form the basis of many commercially available antifungal drugs (e.g., clotrimazole, miconazole) that inhibit ergosterol biosynthesis.[7][8] Furthermore, various synthetic imidazole derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][9][10][11] The title compound, therefore, warrants investigation for its potential as a novel antimicrobial agent.

Other Potential Activities

Derivatives of 1H-imidazole-5-carboxylic acid have been investigated as inhibitors of protein-protein interactions, such as the interaction between HIV-1 integrase and LEDGF/p75.[2] The carboxylic acid moiety is often a critical pharmacophore for binding to target proteins.[2]

Experimental Protocols

The following are proposed experimental protocols based on methodologies reported for analogous compounds.

Synthesis of Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate

A synthetic protocol can be adapted from the synthesis of similar 1,5-diaryl-1H-imidazole-4-carboxylates.[1]

Caption: General experimental workflow for the proposed synthesis.

Protocol:

-

N-(4-fluorophenyl)amide formation: To a stirred solution of 4-fluoroaniline and triethylamine in ethyl acetate at 0°C, add the desired acyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. After completion, perform an aqueous work-up and purify the product.

-

Imidoyl chloride formation: Treat the N-(4-fluorophenyl)amide with a chlorinating agent such as phosphorus pentachloride or thionyl chloride to form the corresponding imidoyl chloride.

-

Cycloaddition: In a dry flask under an inert atmosphere, dissolve ethyl isocyanoacetate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry THF and cool to -78°C. Add a solution of the imidoyl chloride in dry THF dropwise. Allow the reaction to slowly warm to room temperature and stir for 48 hours. Purify the resulting ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate by column chromatography.

-

Hydrolysis: Dissolve the purified ethyl ester in ethanol and add an aqueous solution of sodium hydroxide. Reflux the mixture until the reaction is complete (monitored by TLC). Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. Filter, wash with water, and dry to obtain this compound.[12][13]

In Vitro Anticancer Activity Screening

A general protocol for evaluating the cytotoxic effects of the compound on cancer cell lines is provided below.

Caption: General workflow for in vitro anticancer activity screening.

Protocol:

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the treated cells for 72 hours.

-

Cell Viability Assay: Perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability. Add MTT solution to each well and incubate for 4 hours.

-

Data Analysis: Solubilize the formazan crystals with a suitable solvent and measure the absorbance at a specific wavelength. Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) value.

Conclusion

This compound represents a promising, yet underexplored, heterocyclic compound. Based on the extensive research on related imidazole derivatives, it is plausible to synthesize this molecule and anticipate a range of interesting biological activities, particularly in the areas of oncology and infectious diseases. This technical guide provides a solid foundation for initiating research into this compound by offering a proposed synthetic route, predicted characterization data, and potential avenues for biological evaluation. Further experimental validation is necessary to fully elucidate the chemical and biological properties of this intriguing molecule.

References

- 1. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic Acid|High Purity [benchchem.com]

- 3. repository.najah.edu [repository.najah.edu]

- 4. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide on the Potential Therapeutic Targets of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the potential therapeutic targets of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid based on the biological activities of structurally related compounds. No direct experimental data for this specific molecule was identified in the reviewed literature. The information presented herein is for research and informational purposes only and should not be construed as a definitive statement of this compound's therapeutic efficacy or mechanism of action.

Executive Summary

This compound is a heterocyclic compound belonging to the imidazole class of molecules. While direct studies on this specific compound are not publicly available, analysis of structurally similar molecules containing the imidazole-carboxylic acid scaffold and the 4-fluorophenyl moiety suggests several potential therapeutic avenues. This guide explores these potential targets, drawing on data from analogous compounds to infer possible mechanisms of action and therapeutic applications. The primary areas of interest identified are HIV-1 integrase inhibition , GABA-A receptor modulation , anticancer activity , and antimicrobial effects . This document provides a comprehensive overview of the available data for related compounds, including quantitative metrics where available, detailed experimental protocols from the literature, and visualizations of relevant biological pathways.

Potential Therapeutic Targets and Mechanisms of Action

HIV-1 Integrase Inhibition

The imidazole-carboxylic acid motif is a recognized pharmacophore in the development of inhibitors for HIV-1 integrase, a crucial enzyme for viral replication.[1] While no direct evidence links this compound to this target, the structural similarities to known inhibitors warrant consideration.

Mechanism of Action: HIV-1 integrase inhibitors typically function by chelating essential magnesium ions within the enzyme's active site, thereby blocking the strand transfer step of viral DNA integration into the host genome.[2] This prevents the virus from establishing a productive, lifelong infection.

A hypothetical workflow for investigating this potential activity is presented below.

References

Methodological & Application

Application Notes and Protocols for 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound belonging to the imidazole class of molecules. Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1] The structural features of this compound, including the fluorophenyl group and the carboxylic acid moiety on the imidazole ring, suggest its potential as a modulator of various biological targets.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound and similar imidazole derivatives. The described assays are fundamental in early-stage drug discovery and are designed to assess the antimicrobial, cytotoxic, antioxidant, and enzyme-inhibitory potential of the compound.

Antimicrobial Susceptibility Testing

Principle

Antimicrobial susceptibility testing is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC). The two common methods are the broth microdilution and the disk diffusion assays.

Experimental Protocol: Broth Microdilution Method

This method determines the MIC of the test compound in a liquid medium.[1][2][3]

Materials:

-

Test compound: this compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (vehicle, e.g., DMSO)

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to achieve a range of concentrations.

-

Prepare a standardized microbial inoculum adjusted to the 0.5 McFarland standard.

-

Dilute the microbial suspension in the broth to the final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculate each well (except for the sterility control) with the microbial suspension.

-

Include positive control wells with a standard antibiotic and negative control wells with the vehicle. A growth control well (microbes and broth only) and a sterility control well (broth only) should also be included.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound with no visible microbial growth.

Data Presentation

| Microorganism | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| S. aureus (ATCC 29213) | Data to be determined | 0.5 | N/A |

| E. coli (ATCC 25922) | Data to be determined | 0.25 | N/A |

| C. albicans (ATCC 90028) | Data to be determined | N/A | 1 |

Experimental Workflow

Cytotoxicity Assay

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5][6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Experimental Protocol: MTT Assay

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound: this compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader